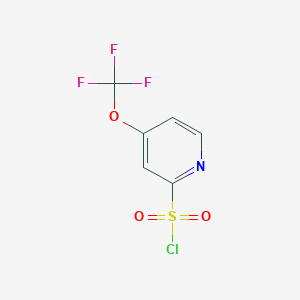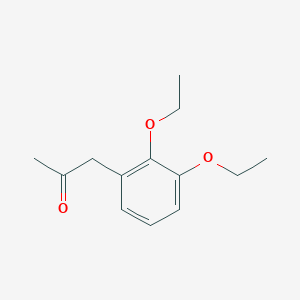![molecular formula C16H27NO4 B14062300 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[45]decan-2-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and interact with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decan-8-yl)acetic acid
- 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- 2-{2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid
Uniqueness
The uniqueness of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid lies in its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decan-3-yl]acetic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)5-4-12(11-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Clé InChI |
ADZMZLYNNSGFGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)CC(=O)O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


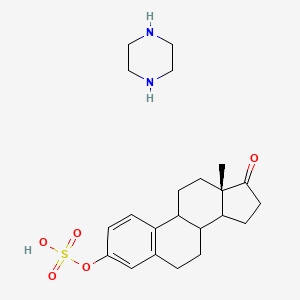


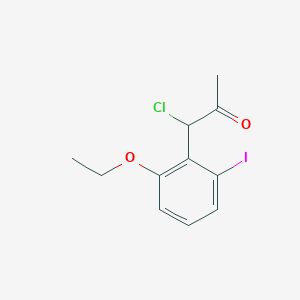


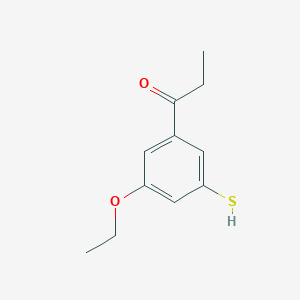
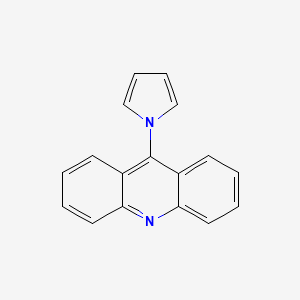

![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)


